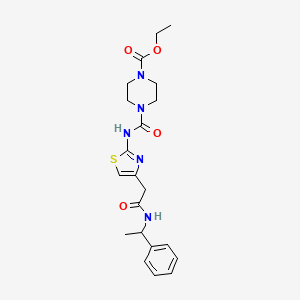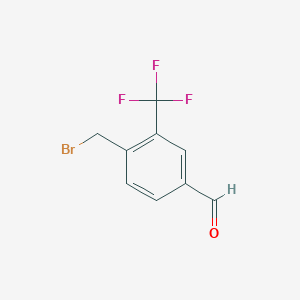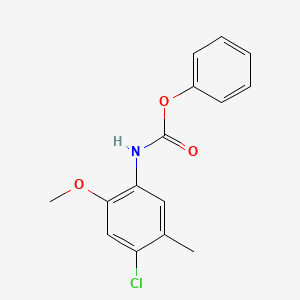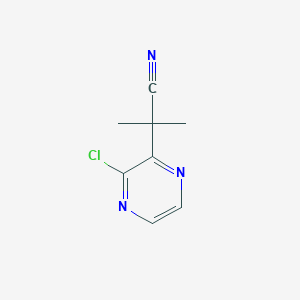![molecular formula C22H21N3O4S2 B2467851 N-(2,5-dietoxi fenil)-7-metil-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-3-carboxamida CAS No. 1111026-34-6](/img/structure/B2467851.png)
N-(2,5-dietoxi fenil)-7-metil-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Los derivados de quinazolina, incluido nuestro compuesto de interés, presentan un prometedor potencial anticancerígeno. Estas moléculas interfieren con el crecimiento, la proliferación y la supervivencia de las células cancerosas. Los investigadores han explorado su uso en varios tipos de cáncer, como el cáncer de pulmón, páncreas y mama. La estructura única del compuesto puede permitir una terapia dirigida, lo que lo convierte en un área de investigación emocionante .
Actividad Antibacteriana
Las quinazolinonas han demostrado propiedades antibacterianas. Inhiben el crecimiento bacteriano interfiriendo con procesos celulares esenciales. Nuestro compuesto podría ser un candidato potencial para combatir las cepas bacterianas resistentes a los medicamentos. Se necesitan estudios adicionales para dilucidar su mecanismo de acción y optimizar su eficacia antibacteriana .
Efectos Antiinflamatorios
La inflamación juega un papel crucial en diversas enfermedades. Los derivados de quinazolina, incluido nuestro compuesto, han mostrado actividad antiinflamatoria. Al modular las vías inflamatorias, pueden ofrecer beneficios terapéuticos en afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y la neuroinflamación .
Potencial Anticonvulsivo
Las quinazolinonas se han investigado por sus efectos anticonvulsivos. Estos compuestos pueden estabilizar las membranas neuronales y reducir la actividad convulsiva. La estructura de nuestro compuesto justifica una mayor exploración en modelos preclínicos para evaluar su eficacia anticonvulsiva .
Propiedades Antioxidantes
El estrés oxidativo contribuye a diversas enfermedades. Los derivados de quinazolina a menudo poseen actividad antioxidante, protegiendo las células del daño causado por los radicales libres. El potencial antioxidante de nuestro compuesto podría tener implicaciones para los trastornos neurodegenerativos y las afecciones relacionadas con el envejecimiento .
Aplicaciones del Sistema Nervioso Central (SNC)
Debido a su lipofilia, las quinazolinonas pueden penetrar la barrera hematoencefálica. Esta propiedad las hace adecuadas para dirigirse a enfermedades del SNC. Los investigadores han investigado su potencial en el tratamiento de trastornos neurodegenerativos, trastornos del estado de ánimo y deterioro cognitivo .
Inhibición del Factor de Crecimiento Endotelial Vascular (VEGF)
Nuestro compuesto, 4-(4-bromo-2-fluorofenilamino)-6-metoxiquinazolin-7-ol, inhibe las tirosina quinasas del receptor VEGF. Esta propiedad sugiere su potencial en la terapia antiangiogénica, particularmente en el tratamiento del cáncer .
En resumen, N-(2,5-dietoxi fenil)-7-metil-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-3-carboxamida promete en diversos campos, desde la investigación del cáncer hasta los trastornos del SNC. Las investigaciones adicionales revelarán su potencial terapéutico completo y prepararán el camino para el desarrollo de nuevos medicamentos . ¡Si necesita más información o tiene alguna otra pregunta, no dude en preguntar!
Propiedades
IUPAC Name |
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-13-7-9-17(29-5-2)15(11-13)23-21(27)18-19-24-20(26)14-10-12(3)6-8-16(14)25(19)22(30)31-18/h6-11H,4-5H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSGQJYGPNNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)


![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2467777.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2467780.png)
![N-methyl-2-[2-(prop-2-enamido)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)
